molecular formula C11H19N3O4S2 B7156903 N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide

N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide

Cat. No.: B7156903
M. Wt: 321.4 g/mol
InChI Key: SHGPFRKFVOOTFQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a dioxothian ring, an ethyl group, and a methylimidazole moiety

Properties

IUPAC Name

N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S2/c1-3-14-7-11(12-9(14)2)20(17,18)13-10-5-4-6-19(15,16)8-10/h7,10,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGPFRKFVOOTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NC2CCCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide typically involves the reaction of 1-ethyl-2-methylimidazole with a sulfonyl chloride derivative of the dioxothian ring. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the imidazole moiety can interact with metal ions or other cofactors, further modulating the compound’s biological activity.

Comparison with Similar Compounds

N-(1,1-dioxothian-3-yl)-1-ethyl-2-methylimidazole-4-sulfonamide can be compared with other sulfonamide derivatives, such as:

  • N-(1,1-dioxothian-3-yl)-5-iodopyridin-2-amine
  • N-(1,1-dioxothian-3-yl)-2-pyridin-4-ylsulfanylacetamide

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of the dioxothian ring, ethyl group, and methylimidazole moiety in this compound distinguishes it from other sulfonamides and contributes to its distinct properties and applications.

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